1-Boc-(3-carboxymethoxy)azetidine

CAS No.: 889952-83-4

Cat. No.: VC2911537

Molecular Formula: C10H17NO5

Molecular Weight: 231.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 889952-83-4 |

|---|---|

| Molecular Formula | C10H17NO5 |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyacetic acid |

| Standard InChI | InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-7(5-11)15-6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |

| Standard InChI Key | ASFSRFQPUZSIQT-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CC(C1)OCC(=O)O |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C1)OCC(=O)O |

Introduction

Chemical Identity and Structural Properties

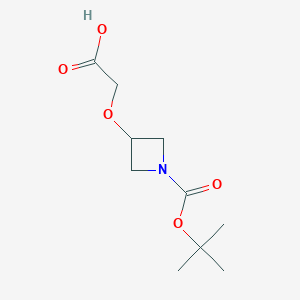

1-Boc-(3-carboxymethoxy)azetidine, also known as 3-carboxymethoxy-azetidine-1-carboxylic acid tert-butyl ester, is a functionalized azetidine derivative characterized by its four-membered nitrogen-containing heterocyclic ring. The compound features two key modifications: a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a carboxymethoxy substituent at the 3-position of the azetidine ring .

Molecular and Physical Data

The chemical identity of 1-Boc-(3-carboxymethoxy)azetidine is defined by the following properties:

| Property | Value |

|---|---|

| CAS Registry Number | 889952-83-4 |

| Molecular Formula | C₁₀H₁₇NO₅ |

| Molecular Weight | 231.25 g/mol |

| IUPAC Name | 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]oxyacetic acid |

| Standard InChI | InChI=1S/C10H17NO5/c1-10(2,3)16-9(14)11-4-7(5-11)15-6-8(12)13/h7H,4-6H2,1-3H3,(H,12,13) |

| Standard InChIKey | ASFSRFQPUZSIQT-UHFFFAOYSA-N |

| SMILES Notation | CC(C)(C)OC(=O)N1CC(C1)OCC(=O)O |

The compound's structure incorporates the rigid, strained azetidine ring core with the Boc group providing protection for the nitrogen atom, while the carboxymethoxy substituent introduces a point of potential further functionalization or conjugation.

Synthetic Methodologies

The synthesis of 1-Boc-(3-carboxymethoxy)azetidine involves multiple chemical transformations that require careful control of reaction conditions and proper handling of intermediates. The published synthetic routes provide insights into efficient preparation methods for this valuable compound.

Standard Synthetic Approach

The most commonly reported synthesis pathway involves a multi-stage process starting from tert-butyl 3-hydroxyazetidine-1-carboxylate :

-

Stage 1: Reaction of tert-butyl 3-hydroxyazetidine-1-carboxylate with sodium hydride in N,N-dimethylformamide at 0°C for 15 minutes to generate the corresponding alkoxide.

-

Stage 2: Addition of monosodium iodoacetate to the reaction mixture, followed by stirring at 20°C for 65 hours to allow for the nucleophilic substitution reaction.

-

Stage 3: Acidification with hydrogen chloride to pH 2, followed by extraction and purification steps to isolate the desired product .

The detailed experimental procedure involves:

"Anhydrous DMF (5 mL) was added slowly to a stirred mixture of 3-hydroxyazetidine-l-carboxylic acid tert-butyl ester (350 mg, 2.0 mmol) and NaH (121 mg of a 60% dispersion in mineral oil, 3.0 mmol) at 0°C. After 15 min, ICH₂CO₂Na (630 mg, 3.0 mmol) was added, then stirring was continued at 20°C for 65 h. The solvent was removed in vacuo, then the residue was partitioned between H₂O (15 mL) and EtOAc (10 mL). The organic phase was extracted with saturated aqueous Na₂CO₃ (2 x 10 mL), then the combined aqueous extracts were acidified to pH 2 with 2 M HCl, before being extracted with EtOAc (2 x 50 mL). The EtOAc extracts were washed with brine, before being dried (MgSO₄). Filtration, solvent evaporation, and column chromatography (IH-EtOAc, 1:1) furnished the title compound."

Alternative Synthetic Strategies

While the standard approach uses iodoacetic acid sodium salt as the key reagent, alternative methods may involve:

-

Direct alkylation of the 3-hydroxyazetidine derivative with other activated carboxymethyl donors such as bromoacetic acid or chloroacetic acid esters, followed by hydrolysis.

-

Ring-opening and ring-closing strategies starting from appropriate precursors to construct the azetidine core with the desired substitution pattern.

These synthetic approaches highlight the importance of selecting appropriate reaction conditions and protecting group strategies to achieve the desired chemical transformations while maintaining the integrity of the strained azetidine ring.

Applications in Organic and Medicinal Chemistry

1-Boc-(3-carboxymethoxy)azetidine serves as a versatile building block in the synthesis of more complex molecules with potential biological and pharmaceutical applications.

Pharmaceutical Intermediate Applications

The compound functions as an important intermediate in the synthesis of pharmaceutically active molecules for several reasons:

-

The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the azetidine nitrogen.

-

The carboxymethoxy group provides a handle for conjugation to other molecules through amide bond formation or esterification reactions.

-

The rigid azetidine core contributes to specific spatial arrangements of functional groups, which can be critical for molecular recognition and binding to biological targets.

Chemical Reactivity and Functional Group Transformations

The presence of multiple functional groups in 1-Boc-(3-carboxymethoxy)azetidine enables various chemical transformations relevant to synthetic organic chemistry.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality in the carboxymethoxy group can undergo typical carboxylic acid reactions:

-

Esterification to form various esters

-

Amide bond formation with amines

-

Reduction to alcohols

-

Decarboxylation under appropriate conditions

Boc Group Manipulations

The tert-butoxycarbonyl (Boc) protecting group on the azetidine nitrogen serves multiple functions:

The ability to selectively remove the Boc group while maintaining other structural features makes this compound particularly valuable in multi-step synthesis schemes.

Comparative Analysis with Related Azetidine Derivatives

To contextualize the properties and applications of 1-Boc-(3-carboxymethoxy)azetidine, it is instructive to compare it with structurally related azetidine derivatives.

Structural Comparison with Similar Compounds

| Compound | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 1-Boc-(3-carboxymethoxy)azetidine | 889952-83-4 | C₁₀H₁₇NO₅ | 231.25 g/mol | Carboxymethoxy group at C-3 position |

| 1-N-Boc-3-hydroxyazetidine | 141699-55-0 | C₈H₁₅NO₃ | 173.21 g/mol | Hydroxyl group at C-3 position |

| 1-BOC-azetidine-3-methanol | 142253-56-3 | C₉H₁₇NO₃ | 187.24 g/mol | Hydroxymethyl group at C-3 position |

| 1-Boc-3-cyano azetidine | 142253-54-1 | C₉H₁₄N₂O₂ | 182.22 g/mol | Cyano group at C-3 position |

This comparative analysis demonstrates the structural diversity that can be achieved through modifications at the C-3 position of the azetidine ring, with each derivative offering distinct reactive sites and potential applications in organic synthesis and medicinal chemistry .

Analytical Characterization

Proper characterization of 1-Boc-(3-carboxymethoxy)azetidine is essential for confirming its identity and purity before use in synthetic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume